
3-O-Acetyl-26-hydroxy Cholesterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an intermediate in the production of cholesterol metabolites and has a molecular formula of C29H48O3 with a molecular weight of 444.69 . This compound is primarily used in research settings to study cholesterol metabolism and its related pathways.
Biochemical Analysis
Biochemical Properties
3-O-Acetyl-26-hydroxy Cholesterol is involved in the biosynthesis of cholesterol, which begins with the conversion of substrates acetyl CoA and acetoacetyl CoA to (S)-3-hydroxy-3-methylglutaryl-CoA . The rate-limiting step in cholesterol synthesis occurs at the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, HMGR, catalyzed step . This compound interacts with various enzymes in the pathway, influencing the synthesis of cholesterol.
Cellular Effects
The cellular effects of this compound are primarily related to its role in cholesterol metabolism. Cholesterol homeostasis is vital for proper cellular and systemic functions. Insufficient or excessive cellular cholesterol results in pathological processes including atherosclerosis and metabolic syndrome .
Molecular Mechanism
The molecular mechanism of action of this compound is tied to its role in cholesterol synthesis. It is involved in the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis . This process is tightly regulated at multiple levels, and this compound plays a crucial role in this regulation.
Metabolic Pathways
This compound is involved in the metabolic pathway of cholesterol synthesis. This pathway involves enzymes that are in the cytoplasm, microsomes (ER), and peroxisomes . The acetyl-CoA utilized for cholesterol biosynthesis is derived from an oxidation reaction in the mitochondria and is transported to the cytoplasm .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely tied to the mechanisms of cholesterol transport and distribution. Cholesterol is transported through the circulation in lipoprotein particles
Subcellular Localization
The subcellular localization of this compound is likely to be similar to that of cholesterol, given its role in cholesterol metabolism. Cholesterol predominantly localizes to cell membranes, where it interacts with adjacent lipids to regulate rigidity, fluidity, and permeability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Acetyl-26-hydroxy Cholesterol typically involves the acetylation of 26-hydroxy cholesterol. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperatures to ensure the selective acetylation at the 3-OH position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with additional steps for purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-O-Acetyl-26-hydroxy Cholesterol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxysterols, which are important in various biological processes.
Reduction: Reduction reactions can convert the compound back to its parent cholesterol form.
Substitution: The acetyl group can be substituted with other functional groups to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxysterols, deacetylated cholesterol, and other functionalized cholesterol derivatives .
Scientific Research Applications
3-O-Acetyl-26-hydroxy Cholesterol has several applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of cholesterol derivatives.
Biology: Researchers use this compound to investigate cholesterol metabolism and its role in cellular processes.
Mechanism of Action
The mechanism of action of 3-O-Acetyl-26-hydroxy Cholesterol involves its role as an intermediate in cholesterol metabolism. It can be converted into various oxysterols, which act on different molecular targets and pathways. These oxysterols can regulate cholesterol homeostasis, influence membrane fluidity, and participate in signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound, essential for cell membrane structure and function.
Oxysterols: Oxidized derivatives of cholesterol that play roles in signaling and metabolism.
Cholesteryl Esters: Esterified forms of cholesterol involved in lipid transport and storage.
Uniqueness
3-O-Acetyl-26-hydroxy Cholesterol is unique due to its specific acetylation at the 3-OH position, which makes it a valuable intermediate for studying cholesterol metabolism and creating other derivatives. Its specific structure allows for targeted studies on the effects of acetylation on cholesterol’s biological functions .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-19(18-30)7-6-8-20(2)25-11-12-26-24-10-9-22-17-23(32-21(3)31)13-15-28(22,4)27(24)14-16-29(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3/t19?,20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAZPBATUQHQGW-YFCBXXETSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
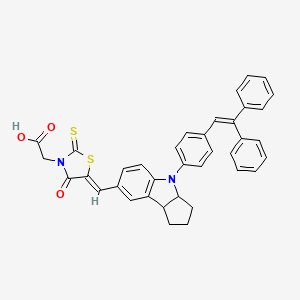
![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)




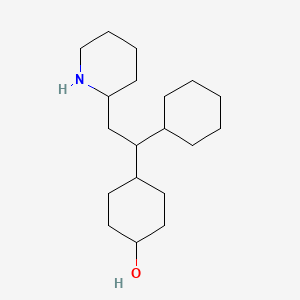
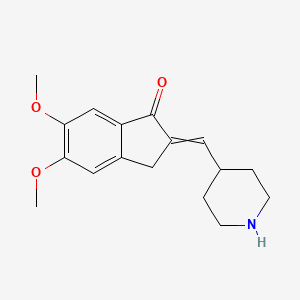
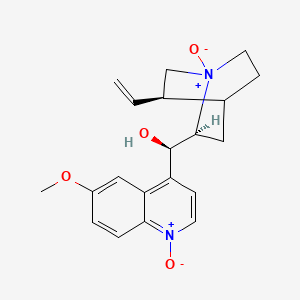
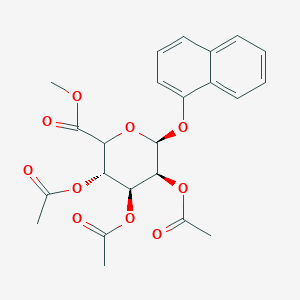

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)
![1,6-Dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylic Acid Methyl Ester-d3](/img/structure/B1141188.png)
